

# Spectroscopic Profile of 2-Amino-4chlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-chlorobenzoic acid** (CAS No: 89-77-0), a substituted aromatic compound with applications in chemical synthesis and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) characteristics, offering a foundational resource for compound identification, purity assessment, and quality control.

### **Spectroscopic Data Summary**

The following sections present a summary of the available spectroscopic data for **2-Amino-4-chlorobenzoic acid**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

<sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2-Amino-4-chlorobenzoic acid**, typically recorded in a deuterated solvent such as DMSO-d<sub>6</sub>, shows distinct signals for the aromatic protons.[1]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.69	d	1H	H-6
6.75	d	1H	H-3
6.61	dd	1H	H-5
5.9 (broad s)	2H	-NH <sub>2</sub>	
11.0-13.0 (broad s)	1H	-СООН	_

d = doublet, dd = doublet of doublets, s = singlet

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. While experimentally verified peak assignments are not readily available in the reviewed literature, a representative spectrum has been obtained. The chemical shifts are consistent with a substituted benzoic acid structure.

Chemical Shift (δ) ppm	Assignment (Predicted)
~168	C=O
~152	C-2
~140	C-4
~132	C-6
~117	C-1
~115	C-5
~113	C-3

## Fourier-Transform Infrared (FT-IR) Spectroscopy



FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of **2-Amino-4-chlorobenzoic acid**, typically recorded as a KBr pellet, exhibits characteristic vibrational modes.[1]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3501	Asymmetric Stretching	Amino (-NH <sub>2</sub> )
3425	Symmetric Stretching	Amino (-NH <sub>2</sub> )
1666	Stretching	Carbonyl (C=O)
1585, 1550	C=C Stretching	Aromatic Ring
~731	Stretching	Carbon-Chlorine (C-Cl)

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation is dependent on the presence of chromophores. For **2-Amino-4-chlorobenzoic acid**, the aromatic ring and the carboxylic acid and amino groups act as chromophores.

While precise experimental values for the absorption maxima ( $\lambda$ max) and molar absorptivity ( $\epsilon$ ) are not consistently reported in the literature, theoretical calculations and experimental data for similar compounds suggest that **2-Amino-4-chlorobenzoic acid** exhibits absorption bands in the 200-400 nm range in solvents like chloroform.[1] Calculated absorption wavelengths have been reported at 245 nm and 335 nm in chloroform.

#### Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for the analysis of small organic molecules.

The mass spectrum of **2-Amino-4-chlorobenzoic acid** shows a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak (M<sup>+</sup> and M+2<sup>+</sup> in an approximate 3:1 ratio).



m/z	Relative Intensity	Assignment
171/173	High	[M]+, Molecular ion
154/156	Medium	[M-OH] <sup>+</sup>
126/128	Medium	[M-COOH]+

## **Experimental Protocols**

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the general experimental protocols for the key spectroscopic techniques discussed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-4-chlorobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.



- Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Reference the spectrum to the deuterated solvent peaks.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the resulting spectra.
  - Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both the ¹H and ¹³C spectra.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):[1]

- Sample Preparation:
  - Thoroughly grind 1-2 mg of dry 2-Amino-4-chlorobenzoic acid with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[1]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of a pure KBr pellet.
  - Place the sample pellet in the sample holder and record the spectrum over a range of 4000-400 cm<sup>-1</sup>.



Subtract the background spectrum from the sample spectrum.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Objective: To determine the electronic absorption maxima of the compound.

#### Methodology:[1]

- Sample Preparation: Prepare a dilute solution of **2-Amino-4-chlorobenzoic acid** in a suitable UV-transparent solvent (e.g., chloroform). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.[1]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to serve as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Place both cuvettes in the spectrophotometer.
  - Scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.[1]

#### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation: Prepare a dilute solution of 2-Amino-4-chlorobenzoic acid in a
  volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization to a more volatile
  ester form may be necessary for optimal GC analysis.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
   with an electron ionization (EI) source.
- Gas Chromatography:



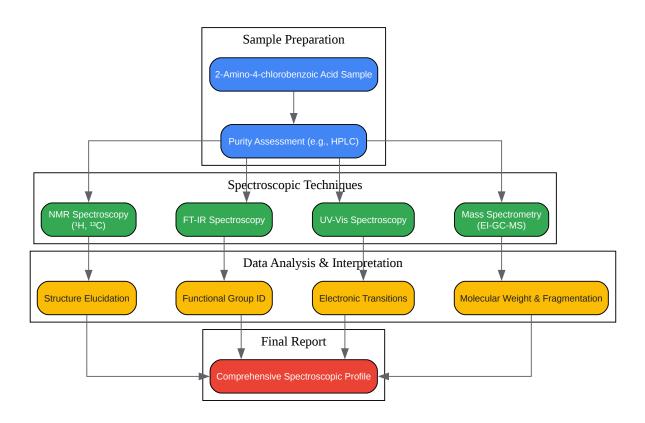
- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Employ a temperature program that allows for the elution of the analyte.
- Mass Spectrometry:
  - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to deduce the structure of the fragment ions.
  - Confirm the presence of chlorine by observing the characteristic M and M+2 isotopic pattern.

### **Visualizations**

## **General Workflow for Spectroscopic Analysis**

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2-Amino-4-chlorobenzoic acid**.





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Caption: General workflow for the spectroscopic analysis of **2-Amino-4-chlorobenzoic acid**.

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#### References

• 1. 2-Amino-4-chlorobenzoic acid(89-77-0) 13C NMR spectrum [chemicalbook.com]







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